molecular formula C12H9ClO B1594416 4-Chloro-2-phenylphenol CAS No. 607-12-5

4-Chloro-2-phenylphenol

Cat. No.: B1594416
CAS No.: 607-12-5
M. Wt: 204.65 g/mol
InChI Key: DSQWWSVOIGUHAE-UHFFFAOYSA-N
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Description

4-Chloro-2-phenylphenol is an organic compound with the molecular formula C12H9ClO It is a chlorinated derivative of phenol, characterized by the presence of a chlorine atom and a phenyl group attached to the benzene ring

Mechanism of Action

Target of Action

The primary targets of 4-Chloro-2-phenylphenol are microbial cells . This compound is a type of phenolic biocide, which means it is used to inhibit the growth of bacteria, fungi, and other microorganisms .

Mode of Action

This compound interacts with its targets by disrupting their cellular functions . It can penetrate the cell wall and interfere with the cell’s metabolism, leading to cell death . The exact molecular interactions between this compound and its targets are still under investigation.

Biochemical Pathways

This compound affects various biochemical pathways in the target organisms. One of the key pathways is the bacterial degradation pathway . In this pathway, bacteria attempt to break down the compound to reduce its toxicity. The effectiveness of this degradation can vary depending on the specific microorganism and environmental conditions .

Pharmacokinetics

Like other phenolic compounds, it is expected to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

The result of this compound’s action is the inhibition of microbial growth . By disrupting cellular functions, it prevents microorganisms from proliferating, thereby controlling their populations .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity can be affected by the presence of organic matter, pH, and temperature . Moreover, it is used in various environments, including in the leather tanning process, where it protects the leather intermediates from microbial attack .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-2-phenylphenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with phenyl magnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires a solvent such as diethyl ether and is carried out at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of 2-phenylphenol. This process uses chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to achieve selective chlorination at the desired position on the aromatic ring .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-phenylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), etc.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-phenylphenol has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its antimicrobial properties. It has shown potential as an antibacterial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Comparison with Similar Compounds

Uniqueness: 4-Chloro-2-phenylphenol is unique due to the presence of both a chlorine atom and a phenyl group, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in various synthetic and industrial applications.

Properties

IUPAC Name

4-chloro-2-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H9ClO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQWWSVOIGUHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO
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DSSTOX Substance ID

DTXSID90110046
Record name 5-Chlorobiphenyl-2-ol
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Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Vapor Pressure

0.0000107 [mmHg]
Record name 4-Chloro-2-phenylphenol
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CAS No.

607-12-5
Record name 5-Chlorobiphenyl-2-ol
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Record name 4-Chloro-2-phenylphenol
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Record name 2-Phenyl-4-chlorophenol
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Record name 5-Chlorobiphenyl-2-ol
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Record name 5-chloro[1,1'-biphenyl]-2-ol
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Record name 4-CHLORO-2-PHENYLPHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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